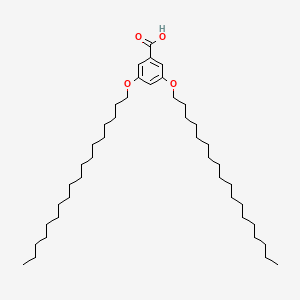
3,5-Bis(octadecyloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(octadecyloxy)benzoic acid is an organic compound characterized by the presence of two long octadecyloxy chains attached to a benzoic acid core. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(octadecyloxy)benzoic acid typically involves the esterification of 3,5-dihydroxybenzoic acid with octadecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(octadecyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated benzoic acid derivatives.
Scientific Research Applications
3,5-Bis(octadecyloxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and coatings due to its hydrophobic properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(octadecyloxy)benzoic acid involves its interaction with various molecular targets. The long hydrophobic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(methoxycarbonyl)benzoic acid
- 3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid
Uniqueness
3,5-Bis(octadecyloxy)benzoic acid is unique due to its long octadecyloxy chains, which impart distinct hydrophobic properties. This makes it particularly suitable for applications requiring water-repellent characteristics, such as in coatings and surfactants.
Properties
CAS No. |
124502-13-2 |
|---|---|
Molecular Formula |
C43H78O4 |
Molecular Weight |
659.1 g/mol |
IUPAC Name |
3,5-dioctadecoxybenzoic acid |
InChI |
InChI=1S/C43H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46-41-37-40(43(44)45)38-42(39-41)47-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-39H,3-36H2,1-2H3,(H,44,45) |
InChI Key |
DGHAMYSZTYSXBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















